molecular formula C26H20Cl2N4O2 B5996862 2-AMINO-4-[1-(2,4-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-[1-(2,4-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B5996862
M. Wt: 491.4 g/mol
InChI Key: KUCOKFVSMSAZIU-UHFFFAOYSA-N
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Description

2-AMINO-4-[1-(2,4-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a dichlorobenzyl group, a phenyl group, a pyrazole ring, a chromen ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-[1-(2,4-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the dichlorobenzyl and phenyl groups. The chromen ring is then synthesized and coupled with the pyrazole derivative. Finally, the cyanide group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the chromen ring.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium cyanide or potassium cyanide are employed.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered carbonyl groups.

    Substitution: Substituted products with different nucleophiles replacing the cyanide group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound’s properties are leveraged for applications such as the development of new materials, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 2-AMINO-4-[1-(2,4-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-[1-(2,4-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE shares similarities with other pyrazole and chromen derivatives, such as:
    • 2-AMINO-4-[1-(2,4-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL METHYL
    • 2-AMINO-4-[1-(2,4-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL ETHYL

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-amino-4-[1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl2N4O2/c27-17-10-9-16(20(28)11-17)13-32-14-19(25(31-32)15-5-2-1-3-6-15)23-18(12-29)26(30)34-22-8-4-7-21(33)24(22)23/h1-3,5-6,9-11,14,23H,4,7-8,13,30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCOKFVSMSAZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CN(N=C3C4=CC=CC=C4)CC5=C(C=C(C=C5)Cl)Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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